tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24ClNO2. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 3-chloropropylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of piperidine derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 2-(3-azidopropyl)piperidine-1-carboxylate, tert-butyl 2-(3-thiolpropyl)piperidine-1-carboxylate, and tert-butyl 2-(3-alkoxypropyl)piperidine-1-carboxylate.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include tert-butyl 2-(3-aminopropyl)piperidine-1-carboxylate.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate is used as an intermediate for the preparation of various piperidine derivatives. It serves as a building block for the synthesis of more complex molecules .
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates. Its piperidine moiety is a common structural feature in many bioactive compounds .
Medicine: Research has shown that piperidine derivatives, including this compound, have potential therapeutic applications. They are investigated for their activity against various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine ring structure allows it to fit into the active sites of target proteins, influencing their function and leading to the desired biological effects .
Comparison with Similar Compounds
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 2-(3-chloropropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the 3-chloropropyl group imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
Molecular Formula |
C13H24ClNO2 |
---|---|
Molecular Weight |
261.79 g/mol |
IUPAC Name |
tert-butyl 2-(3-chloropropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24ClNO2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h11H,4-10H2,1-3H3 |
InChI Key |
MLBWPVWFSNMXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCCCl |
Origin of Product |
United States |
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